Ethylidenethiourea
CAS No.: 63980-79-0
Cat. No.: VC19402003
Molecular Formula: C3H6N2S
Molecular Weight: 102.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63980-79-0 |
|---|---|
| Molecular Formula | C3H6N2S |
| Molecular Weight | 102.16 g/mol |
| IUPAC Name | ethylidenethiourea |
| Standard InChI | InChI=1S/C3H6N2S/c1-2-5-3(4)6/h2H,1H3,(H2,4,6) |
| Standard InChI Key | NDIUNRFKKUBPRJ-UHFFFAOYSA-N |
| Canonical SMILES | CC=NC(=S)N |
Introduction
Chemical and Physical Properties
Molecular Structure and Composition
Ethylene thiourea (C₃H₆N₂S) features a five-membered imidazolidine ring with a sulfur atom at the 2-position (Figure 1). Its molecular weight of 102.16 g/mol and planar structure facilitate interactions with polar solvents and metal ions . The compound crystallizes in needle-like formations, appearing white to light green depending on purity .
Table 1: Physicochemical Properties of Ethylene Thiourea
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₆N₂S | |
| Melting Point | 392°F (200°C) | |
| Boiling Point | 446–595°F (230–313°C) | |
| Solubility in Water | 4.3 g/100 mL (20°C) | |
| Vapor Pressure | 16 mmHg (25°C) | |
| Flash Point | 486°F (252°C) |
Solubility and Reactivity
Synthesis and Production Methods
Conventional Synthesis
The primary industrial synthesis involves the reaction of ethylenediamine with carbon disulfide under controlled conditions, a method first described by Hofman in 1872 . This exothermic process yields ETU as a crystalline product, which is subsequently purified via recrystallization .
Reaction Scheme:
Ethylenediamine + Carbon disulfide → Ethylene thiourea + Hydrogen sulfide
Encapsulation Techniques
To mitigate occupational exposure, manufacturers have developed encapsulated ETU formulations where the compound is embedded within elastomer or wax matrices . This innovation reduces airborne dust during rubber processing, aligning with NIOSH recommendations for workplace safety .
Health Hazards and Toxicological Profile
Acute and Chronic Toxicity
Animal studies demonstrate ETU’s antithyroid effects, including inhibition of thyroperoxidase and reduced thyroxine (T4) synthesis . Chronic exposure in rodents induces thyroid follicular hyperplasia and neoplasms, with a NOAEL (No Observed Adverse Effect Level) of 2.5 mg/kg/day .
Table 2: Toxicological Effects of ETU in Experimental Models
Genotoxicity and Carcinogenicity
While ETU exhibits weak mutagenicity in bacterial reverse mutation assays, it induces chromosomal aberrations in mammalian cells and dominant lethal mutations in mice . The International Agency for Research on Cancer (IARC) classifies ETU as Group 2B ("possibly carcinogenic to humans") based on sufficient evidence in animals .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume